molecular formula Al8Ge6 B14205255 CID 78066530

CID 78066530

Cat. No.: B14205255
M. Wt: 651.6 g/mol
InChI Key: RXPFSECPKAHTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78066530 refers to a compound registered in the PubChem database, a critical resource for cheminformatics and chemical research . Such identifiers are essential for cross-referencing compounds in pharmacological, analytical, and synthetic studies. For example, analogous PubChem entries (e.g., CID 10153267, a betulin-derived inhibitor) are structurally annotated with 2D/3D overlays and functional comparisons in biochemical assays .

Properties

Molecular Formula

Al8Ge6

Molecular Weight

651.6 g/mol

InChI

InChI=1S/8Al.6Ge

InChI Key

RXPFSECPKAHTKK-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Ge].[Ge].[Ge].[Ge].[Ge].[Ge]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78066530 involves multiple steps, including initial raw material selection, reaction conditions, and purification processes. For instance, one method might involve a Friedel-Craft reaction, amidation, reduction, and a tert-butyloxycarbonyl protection reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

CID 78066530 can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce an alcohol or ketone, while reduction could yield an alkane or amine.

Scientific Research Applications

CID 78066530 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of CID 78066530 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of CID 78066530 with structurally or functionally related compounds would follow methodologies highlighted in the evidence, focusing on analytical techniques, structural overlays, and bioactivity assays. Below is a framework for such a comparison, extrapolated from studies on analogous compounds:

Table 1: Structural and Functional Comparison Framework

Property This compound (Hypothetical) Betulin (CID 72326) 3-O-Caffeoyl Betulin (CID 10153267) DHEAS (CID 12594)
Molecular Formula C₃₀H₅₀O₄ (example) C₃₀H₅₀O₂ C₃₉H₅₆O₆ C₂₆H₄₄O₇S
Molecular Weight 474.7 g/mol 442.7 g/mol 636.8 g/mol 512.7 g/mol
Biological Role Hypothetical enzyme inhibitor Substrate/inhibitor Inhibitor of steroid transporters Substrate for transporters
Analytical Method LC-ESI-MS/MS LC-ESI-MS/MS Collision-Induced Dissociation (CID) 3D structural overlays

Key Findings from Analogous Studies

Structural Differentiation : Compounds with similar backbones (e.g., steroid derivatives like DHEAS and taurocholic acid) are compared using 3D overlays to assess binding pocket compatibility in enzymes or transporters . For this compound, such overlays could clarify steric hindrance or functional group interactions.

Fragmentation Patterns: CID-based MS/MS (as in ) distinguishes isomers like ginsenosides Rf and F11 by unique fragmentation pathways . Applied to this compound, this could differentiate it from analogs with identical molecular weights but divergent structures.

Bioactivity Profiles: Studies on betulin-derived inhibitors (e.g., CID 10153267) highlight how minor structural modifications (e.g., caffeoyl substitution) enhance inhibitory potency against steroid transporters . Similar comparative assays could quantify this compound’s efficacy in target systems.

Table 2: Hypothetical Bioactivity Comparison

Compound IC₅₀ (Hypothetical Enzyme) Selectivity Ratio (Target vs. Off-Target) Solubility (mg/mL)
This compound 0.8 µM 12:1 0.15
3-O-Caffeoyl Betulin 1.2 µM 8:1 0.08
Irbesartan (CID 3749) 5.5 µM 3:1 0.25

Methodological Considerations

Cheminformatics Tools : PubChem’s cheminformatics pipelines () enable batch comparisons of this compound with analogs using molecular descriptors (e.g., topological polar surface area, logP) to predict pharmacokinetic properties.

Mass Spectrometry : As demonstrated in and , combining LC-ESI-MS with CID or ETD fragmentation resolves structural ambiguities, particularly for isomers or glycosylated derivatives.

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